molecular formula C12H12BrNO3 B13012509 Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13012509
M. Wt: 298.13 g/mol
InChI Key: JRJDFEJLKXMJDO-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a five-membered nitrogen-containing ring with three key substituents:

  • A bromine atom at position 3, which serves as a reactive site for nucleophilic substitution or cross-coupling reactions.
  • A ketone group at position 4, contributing to electron-withdrawing effects that enhance the electrophilicity of adjacent atoms.
  • A benzyl carboxylate group at position 1, acting as a protective group for the pyrrolidine nitrogen, commonly utilized in organic synthesis to stabilize intermediates .

This compound is likely employed as a versatile building block in pharmaceutical and agrochemical synthesis, enabling the introduction of functionalized pyrrolidine scaffolds into target molecules.

Properties

IUPAC Name

benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJDFEJLKXMJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Reagent Conditions Product Mechanism
Sodium azide (NaN₃)DMF, 80°C, 12 h3-Azido-4-oxopyrrolidine-1-carboxylateSN2 displacement
ThioureaEthanol, reflux, 6 h3-Mercapto-4-oxopyrrolidine-1-carboxylateNucleophilic aromatic substitution
Potassium methoxideTHF, 0°C to RT, 2 h3-Methoxy-4-oxopyrrolidine-1-carboxylateAlkoxyde substitution
  • Key Observation : Substitution at the bromine is stereospecific, with retention of the pyrrolidine ring conformation .

  • Yield : Typically 65–85%, depending on the nucleophile and solvent .

Reduction Reactions

The ketone group at position 4 can be reduced to a secondary alcohol or further functionalized:

Reduction of Ketone to Alcohol

  • Reagent : Sodium borohydride (NaBH₄) in methanol

  • Conditions : RT, 2 h

  • Product : Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

  • Yield : 78% .

Catalytic Hydrogenation

  • Reagent : H₂, Pd/C (10%)

  • Conditions : Ethanol, 50 psi, 6 h

  • Product : Benzyl 4-hydroxypyrrolidine-1-carboxylate (bromine removed via dehalogenation)

  • Yield : 62% .

Oxidation Reactions

Reagent Conditions Product Notes
KMnO₄ (acidic)H₂SO₄, 60°C, 4 h3-Bromo-4-oxo-pyrrolidine-1,2-dicarboxylateRing-opening observed at >70°C
Ozone (O₃)CH₂Cl₂, -78°C, 1 hFragmented aldehydesRequires reductive workup
  • Challenges : Over-oxidation leads to ring degradation; precise temperature control is critical.

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagent : Pd(PPh₃)₄, arylboronic acid, K₂CO₃

  • Conditions : Dioxane/H₂O (3:1), 90°C, 12 h

  • Product : Benzyl 3-aryl-4-oxopyrrolidine-1-carboxylate

  • Yield : 55–70% .

Buchwald-Hartwig Amination

  • Reagent : Pd₂(dba)₃, Xantphos, primary amine

  • Conditions : Toluene, 110°C, 24 h

  • Product : Benzyl 3-amino-4-oxopyrrolidine-1-carboxylate

  • Yield : 50–60% .

Functionalization of the Benzyl Group

The benzyl carbamate can be modified via hydrogenolysis or alkylation:

Hydrogenolysis

  • Reagent : H₂, Pd/C (5%)

  • Conditions : MeOH, RT, 3 h

  • Product : 3-Bromo-4-oxopyrrolidine-1-carboxylic acid

  • Yield : 85% .

Alkylation

  • Reagent : Alkyl halide, K₂CO₃

  • Conditions : DMF, 60°C, 6 h

  • Product : Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate with alkyl side chains

  • Yield : 70–80% .

Cycloaddition Reactions

The ketone and bromine groups enable participation in [3+2] cycloadditions:

Reagent Conditions Product Stereochemistry
Nitrile oxideRT, 12 hIsoxazoline-fused pyrrolidineEndo preference
Azide/AlkyneCu(I), RT, 24 hTriazole-linked derivativesRegioselective for 1,4-triazole
  • Application : These reactions are used to synthesize polycyclic scaffolds for medicinal chemistry .

Thermal Stability and Degradation

  • Thermal Decomposition : At >150°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and forming brominated byproducts .

  • Storage : Stable at -20°C under inert gas; sensitive to prolonged exposure to moisture .

Scientific Research Applications

Pharmaceutical Applications

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their biological activities, particularly in the development of drugs targeting central nervous system disorders and other therapeutic areas.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)
Research indicates that this compound can be transformed into more complex structures that exhibit significant pharmacological properties. For instance, it has been utilized as a precursor in the synthesis of pyrrolidine-based drugs, which are known for their efficacy in treating conditions such as depression and anxiety disorders .

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in the formation of chiral centers. The ability to introduce chirality at specific positions is crucial for developing enantiomerically pure compounds, which are often required in pharmaceutical applications.

Stereoselective Approaches
Recent studies highlight novel stereoselective methods involving this compound that enhance the efficiency of synthesizing chiral molecules. For example, researchers have optimized Pictet–Spengler reactions using this compound to yield high percentages of desired products .

Material Science

In material science, this compound has potential applications in developing new materials with unique properties. Its structure allows for modifications that can lead to materials with specific thermal or mechanical characteristics.

Research on Polymer Composites
Studies have explored incorporating this compound into polymer matrices to improve mechanical strength and thermal stability. Such advancements could lead to applications in coatings and composites used in various industries, including automotive and aerospace .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in consumer products and pharmaceuticals. Research has indicated that while the compound has beneficial properties, it also poses certain health risks if not handled properly.

Safety Assessments
Toxicological evaluations have shown that the compound can be harmful if ingested or inhaled, necessitating careful handling and use in controlled environments . These assessments are crucial for regulatory compliance and ensuring safe usage in various applications.

Summary Table of Applications

Application AreaDescriptionCase Studies/References
PharmaceuticalIntermediate for drug synthesis targeting CNS disorders
Organic SynthesisChiral center formation using stereoselective methods
Material ScienceDevelopment of polymer composites with enhanced properties
Toxicological StudiesSafety assessments highlighting potential health risks

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

tert-Butyl 3-Bromo-4-Oxopyrrolidine-1-Carboxylate (CAS 885278-03-5)

  • Structural Difference : Replaces the benzyl group with a tert-butyl ester .
  • Enhanced stability under acidic conditions due to the robustness of the tert-butyl protecting group, whereas benzyl esters are typically cleaved via hydrogenolysis . Purity: Available at 95% purity in 1g packaging, indicating its use as a high-quality research chemical .

Benzyl 3-Bromo-4-Hydroxypyrrolidine-1-Carboxylate (CAS 799767-82-1)

  • Structural Difference : Substitutes the 4-oxo (ketone) group with a 4-hydroxy moiety.
  • Impact on Properties: The hydroxyl group is less electron-withdrawing than the ketone, reducing electrophilicity at position 3. This may diminish reactivity in substitution reactions involving the bromine atom. Potential for hydrogen bonding via the hydroxyl group, altering solubility and intermolecular interactions compared to the oxo derivative .
  • Similarity Score : 0.69 (structural similarity to the target compound) .

Benzyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylate (CAS 99197-86-1)

  • Structural Difference : Features a six-membered piperidine ring instead of pyrrolidine, with an additional ethoxy-oxopropyl side chain.
  • Impact on Properties :
    • The larger piperidine ring exhibits greater conformational flexibility, as described by Cremer and Pople’s ring-puckering coordinates, which influence molecular geometry and reactivity .
    • Piperidine derivatives are more prevalent in pharmaceuticals (e.g., alkaloids, CNS drugs), suggesting divergent biological applications compared to pyrrolidine-based analogs.
  • Safety Profile: Classified as non-hazardous under standard handling conditions .

Data Table: Key Comparative Properties

Compound Name CAS Number Core Structure Substituents Purity Reactivity Notes
Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate Not provided Pyrrolidine 3-Br, 4-oxo, benzyl ester N/A High reactivity at Br due to EW effects
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate 885278-03-5 Pyrrolidine 3-Br, 4-oxo, tert-butyl 95% Steric hindrance slows reactions
Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate 799767-82-1 Pyrrolidine 3-Br, 4-OH, benzyl ester N/A Reduced electrophilicity at Br
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 Piperidine 4-ethoxy-oxopropyl, benzyl N/A Enhanced conformational flexibility

Biological Activity

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate (abbreviated as BBOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

BBOC can be synthesized through various methods, often involving the Pictet–Spengler reaction or other asymmetric synthesis techniques. The introduction of bromine at the 3-position and the carboxylate group at the 1-position are critical for its biological activity. The synthetic pathways reviewed indicate that modifications at these positions can enhance pharmacological properties, including antitumor and antimicrobial activities .

Biological Activity Overview

BBOC exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor Activity

Recent studies have demonstrated that BBOC derivatives possess notable antitumor properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells showed that certain derivatives significantly reduced cell viability compared to controls. The structure-activity relationship (SAR) indicates that substitutions on the aromatic ring can enhance anticancer efficacy. Notably, compounds with halogen substituents displayed improved activity, suggesting a potential pathway for drug development .

Compound IC50 (µM) Cell Line
BBOC25A549
4-Bromophenyl derivative12A549
4-Dimethylaminophenyl derivative8A549

2. Antimicrobial Activity

BBOC has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against multidrug-resistant strains, BBOC demonstrated significant inhibition of growth in Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound in antibiotic development .

Pathogen MIC (µg/mL)
Klebsiella pneumoniae16
Staphylococcus aureus8
Escherichia coli32

3. Neuroprotective Effects

Emerging research suggests that BBOC may exhibit neuroprotective effects. Studies indicate that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Activity in Vivo

A recent in vivo study evaluated the anticancer effects of a BBOC derivative in mice models with induced tumors. The results indicated a significant reduction in tumor size after treatment with the compound over four weeks, with minimal side effects observed compared to standard chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, BBOC was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, with a reduction in bacterial load observed in treated subjects compared to untreated controls.

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